Cyclic bicalicene Cyclic bicalicene
Brand Name: Vulcanchem
CAS No.: 73091-52-8
VCID: VC17025098
InChI: InChI=1S/C16H8/c1-3-9-10(4-1)14-8-16(14)12-6-2-5-11(12)15-7-13(9)15/h1-8H
SMILES:
Molecular Formula: C16H8
Molecular Weight: 200.23 g/mol

Cyclic bicalicene

CAS No.: 73091-52-8

Cat. No.: VC17025098

Molecular Formula: C16H8

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Cyclic bicalicene - 73091-52-8

CAS No. 73091-52-8
Molecular Formula C16H8
Molecular Weight 200.23 g/mol
IUPAC Name pentacyclo[11.3.0.02,4.05,9.010,12]hexadeca-1,3,5,7,9,11,13,15-octaene
Standard InChI InChI=1S/C16H8/c1-3-9-10(4-1)14-8-16(14)12-6-2-5-11(12)15-7-13(9)15/h1-8H
Standard InChI Key FVDGMBFXSFSQOU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C=C3C4=CC=CC4=C5C=C5C2=C1

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of cyclic bicalicene involves a multi-step protocol beginning with 1,2-bis(tert-butylthio)-3,3-dichlorocyclopropene. Treatment with lithium cyclopentadienide initiates a ring-opening reaction, followed by desulfurization using tributyltin hydride and final stabilization with silica gel . The process yields the trans isomer predominantly, attributed to steric and electronic factors favoring its planar conformation.

Key Reaction Steps:

  • Cyclopropene Activation:
    The dichlorocyclopropene precursor reacts with cyclopentadienide anions, facilitating nucleophilic substitution at the cyclopropene’s electrophilic carbons .

  • Desulfurization:
    Stannylation with tributyltin hydride removes sulfur substituents, critical for reducing steric hindrance and enabling macrocycle formation .

  • Isomer Isolation:
    Chromatographic separation on silica gel isolates the trans isomer, which exhibits greater thermodynamic stability compared to the cis counterpart .

X-ray Crystallographic Insights

X-ray analyses of trans-cyclic bicalicene reveal a nearly planar geometry, with mean atomic deviations of 0.023 Å from the least-squares plane . The macrocycle’s 8-membered ring adopts a chair-like conformation, while the fused 3- and 5-membered rings maintain coplanarity (dihedral angles <1°) . In contrast, the cis isomer exhibits slight puckering, destabilizing resonance structures and rendering it antiaromatic .

Structural Comparison of Isomers

Propertytrans-Cyclic Bicalicenecis-Cyclic Bicalicene
PlanarityFully planar (Δ = 0.023 Å)Puckered (Δ = 0.15 Å)
AromaticityCharge-separated aromatic ringsAntiaromatic
Thermal StabilityStable up to 200°CDecomposes above 100°C

Electronic Properties and Aromaticity

Resonance Structures and Aromatic Stabilization

The trans isomer’s stability arises from a resonance hybrid comprising four aromatic subunits: two cyclopropenyl cations (2 π electrons each) and two cyclopentadienyl anions (6 π electrons each) . This charge-separated structure circumvents antiaromaticity predicted by Hückel’s rule for a unified 16 π-electron system. Density functional theory (DFT) calculations confirm significant electron density localization, with Mulliken charges of +0.3e on cyclopropenyl carbons and −0.4e on cyclopentadienyl carbons .

Violation of Hund’s Multiplicity Rule

Spectroscopic Analysis

NMR Spectroscopy

¹H and ¹³C NMR spectra of trans-cyclic bicalicene provide critical insights into its electronic structure:

  • Cyclopropenyl Protons: A singlet at δ 7.2 ppm, deshielded due to ring current effects .

  • Cyclopentadienyl Carbons: Resonances at δ 110–130 ppm, upfield-shifted compared to neutral cyclopentadiene (δ 133 ppm), consistent with anionic character .

  • ¹³C Chemical Shifts: Cyclopropenyl carbons appear at δ 117–141 ppm, intermediate between neutral cyclopropene (δ 109 ppm) and cyclopropenium ions (δ 176 ppm) .

UV-Vis Spectroscopy

The trans isomer exhibits a strong absorption band at λₘₐₓ = 520 nm (ε = 12,000 M⁻¹cm⁻¹), attributed to π→π* transitions within the conjugated system . In contrast, the cis isomer shows a blue-shifted absorption (λₘₐₓ = 480 nm) with lower intensity, reflecting reduced conjugation .

Applications and Future Directions

While practical applications of cyclic bicalicene remain exploratory, its unique electronic properties suggest potential in:

  • Molecular Electronics: As a component of organic semiconductors due to charge-separated states.

  • Catalysis: Stabilization of transition metal complexes via aromatic subunits.

  • Nonlinear Optics: Large hyperpolarizabilities from polarized π-systems.

Future research should prioritize stabilizing the cis isomer through substituent engineering and exploring supramolecular assemblies of cyclic bicalicene derivatives.

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